Dithionic acid
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Overview
Description
Dithionic acid is a sulfur-containing compound with the chemical formula H2S2O6. It is also known as pyrosulfuric acid or oleum. Dithionic acid is a highly reactive compound and is used in a variety of scientific research applications.
Scientific Research Applications
1. Analytical Applications in Isotachophoresis
Dithionic acid has shown promise in analytical isotachophoresis, particularly in the determination of chloride and other anions. Meissner et al. (1999) found that dithionic acid, due to its high effective mobility, can facilitate the simultaneous isotachophoretic determination of chloride and other anions in solutions like waste water and drinking water. This makes it a valuable tool in environmental analysis and water quality assessment (Meissner, Eisenbeiss, & Jastorff, 1999).
2. Use in Determination of Sulfhydryl Groups
Dithionic acid derivatives, like aromatic disulfides, are useful in determining sulfhydryl groups in biological materials, as demonstrated by Ellman (1959). This application is significant in various biochemical and medical research contexts, providing insights into cellular and molecular processes (Ellman, 1959).
3. Chelation and Trace Metal Detection
Chen Shu-yu et al. (2002) utilized dithione, a derivative of dithionic acid, as a chelator in the flow injection separation and pre-concentration of trace metals like Cu, Cd, Zn, and Co in biological samples. This application is crucial in environmental monitoring and public health, especially in assessing contamination levels and exposure risks (Chen Shu-yu, Zhifeng, & Huaming, 2002).
4. Radiotracer Studies
In radioanalytical chemistry, dithionic acid has been used as a tracer. Schönherr, Görz, and Ackermann (1975) described a method for determining small amounts of dithionic acid using isotope dilution analysis, highlighting its potential in trace analysis and nuclear chemistry applications (Schönherr, Görz, & Ackermann, 1975).
5. Studying Electrostatic Contributions in Solution
Dithionic acid has also been instrumental in understanding electrostatic contributions to hindered rotation in ions and dipolar ions in solution. Hill's (1943) work provides insights into the electrostatic properties of dithionic acid and its influence on ionic equilibria, which is fundamental in physical chemistry and molecular physics (Hill, 1943).
properties
CAS RN |
14970-71-9 |
---|---|
Product Name |
Dithionic acid |
Molecular Formula |
H2SO4.O3S H2S2O6 H2O6S2 |
Molecular Weight |
162.15 g/mol |
InChI |
InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6) |
InChI Key |
RMGVZKRVHHSUIM-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)S(=O)(=O)O |
Canonical SMILES |
OS(=O)(=O)S(=O)(=O)O |
density |
Relative density (water = 1): 1.9 |
Other CAS RN |
14970-71-9 8014-95-7 |
physical_description |
COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |
Related CAS |
13455-20-4 (di-potassium salt) 7631-94-9 (di-hydrochloride salt) |
solubility |
Solubility in water: miscible, reaction |
vapor_density |
Relative vapor density (air = 1): 3-3.3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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